Leu-Enkephalin amide

δ-opioid receptor functional assay IC50

For δ-opioid receptor (DOR) signaling studies requiring defined stability and native-like pharmacology. This C-terminal amidated analog resists peptidase degradation better than native Leu-Enkephalin, ensuring reproducible IC50 (2.1 nM) in cAMP and G-protein assays. Ideal as a reference agonist for SAR and conformational analysis (NMR-validated 'single-bend' structure).

Molecular Formula C28H38N6O6
Molecular Weight 554.6 g/mol
Cat. No. B8069468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeu-Enkephalin amide
Molecular FormulaC28H38N6O6
Molecular Weight554.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C28H38N6O6/c1-17(2)12-22(26(30)38)34-28(40)23(14-18-6-4-3-5-7-18)33-25(37)16-31-24(36)15-32-27(39)21(29)13-19-8-10-20(35)11-9-19/h3-11,17,21-23,35H,12-16,29H2,1-2H3,(H2,30,38)(H,31,36)(H,32,39)(H,33,37)(H,34,40)/t21-,22-,23-/m0/s1
InChIKeyYZXGODHVAJPXSG-VABKMULXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leu-Enkephalin amide Procurement Guide: Delta Opioid Agonist for Specialized Research Applications


Leu-Enkephalin amide ([Leu5]-Enkephalin amide, CAS 60117-24-0), a synthetic pentapeptide with the sequence H-Tyr-Gly-Gly-Phe-Leu-NH2, functions as a δ-opioid receptor (DOR) agonist . It is a C-terminal amidated analog of the endogenous peptide Leu-Enkephalin, designed to enhance biological stability and conformational properties while preserving core receptor interactions [1]. This modification underpins its use as a reference compound in structure-activity relationship (SAR) studies and as a tool for investigating DOR-mediated signaling pathways. Procuring this specific amidated form, rather than the native peptide or other analogs, is critical for research requiring a defined and relatively stable DOR agonist with a well-characterized baseline pharmacological profile.

Why Leu-Enkephalin amide Cannot Be Simply Replaced by Other Enkephalin Analogs


Substituting Leu-Enkephalin amide with other δ-opioid receptor (DOR) agonists, such as native Leu-Enkephalin, DADLE, or DSLET, introduces critical experimental variability in potency, stability, and selectivity that can compromise data reproducibility. Native Leu-Enkephalin is rapidly degraded by peptidases with a plasma half-life of mere minutes, rendering it impractical for many in vitro and most in vivo assays without the addition of peptidase inhibitors [1]. In contrast, synthetic analogs like DADLE possess significantly higher DOR affinity and altered pharmacological profiles due to unnatural amino acid substitutions [2]. Therefore, selecting Leu-Enkephalin amide provides a defined intermediate: it offers enhanced stability over the native peptide while maintaining a simpler, more native-like pharmacophore than more heavily modified synthetic agonists, making it the appropriate choice for studies where these distinctions are critical.

Quantitative Evidence: Key Performance Metrics for Leu-Enkephalin amide


In Vitro Functional Potency: Inhibition of Pelvic Nerve-Evoked Contractions

Leu-Enkephalin amide exhibits potent and reversible inhibition of pelvic nerve-evoked contractions in a concentration-dependent manner, with a reported IC50 of 2.1 nM . This functional activity provides a baseline for comparing the efficacy of DOR agonists in a tissue-based model and serves as a key reference point for structure-activity relationship (SAR) studies evaluating novel enkephalin analogs .

δ-opioid receptor functional assay IC50

Enhanced Enzymatic Stability Conferred by C-Terminal Amidation

The C-terminal amide modification in Leu-Enkephalin amide is a critical structural feature that enhances resistance to proteolytic degradation. While native Leu-Enkephalin has a plasma half-life of ~2 minutes [1], a study on rabbit mucosal extracts demonstrated that the amidated analog, [D-Ala2]-Leucine Enkephalinamide, exhibited a significantly extended half-life, for example, increasing from 1.62 hours to 30.55 hours in nasal mucosa [2]. This principle of enhanced stability applies to Leu-Enkephalin amide, making it a more practical tool for assays where rapid degradation of the native peptide would confound results.

peptide stability proteolytic degradation structural modification

Distinct Conformational Profile by NMR Spectroscopy

NMR studies reveal that Leu-Enkephalin amide adopts a distinct conformational ensemble compared to its free acid counterpart. The rotational barrier of the C-terminal amide group was determined to be ΔGc‡ = 16.8 kcal/mol by dynamic NMR (DNMR) spectroscopy, and NOESY experiments indicated a different spatial relationship between the peptide's termini, described as a 'single-bend' conformation [1]. This contrasts with the multiple conformations observed for Leu-Enkephalin (extended, single-bend, double-bend) [2], which is hypothesized to contribute to its non-specific receptor affinity [1].

NMR spectroscopy peptide conformation structural biology

In Vivo Pain State Biomarker: Elevated Levels in Inflammatory Pain Models

Leu-Enkephalin amide (or its endogenous counterpart) levels are significantly upregulated in specific brain regions during chronic inflammatory pain. In a rat model of Complete Freund's Adjuvant (CFA)-induced inflammation, levels of [Leu5]-Enkephalin in the nucleus raphe magnus (NRM) increased significantly two weeks post-injection (1.02±0.2 pmol/mg protein) compared to saline-treated controls (0.49±0.04 pmol/mg protein; p<0.01) [1]. This establishes the compound as a key biomarker and its associated signaling pathway as a target for analgesic intervention in persistent pain states.

in vivo model pain biomarker CFA-induced inflammation

Precursor to Delta-Selective Glycopeptide Analgesics with Reduced Dependence Liability

Leu-Enkephalin amide serves as the foundational scaffold for developing delta-selective glycopeptide analogs that exhibit an improved therapeutic profile. A glycosylated derivative of Leu-Enkephalin amide, specifically H2N-Tyr-D-Thr-Gly-Phe-Leu-Ser(β-D-Glc)-CONH2, was shown to produce analgesic effects similar to morphine when administered peripherally, yet it demonstrated reduced dependence liability in naloxone-precipitated withdrawal studies [1]. This highlights the value of the core Leu-Enkephalin amide structure as a starting point for creating novel analgesics with a potentially superior safety profile compared to mu-opioid agonists.

analgesic development dependence liability glycopeptide

Systematic SAR Analysis: Defining the Role of the C-Terminal Amide Bond

A systematic structure-activity relationship (SAR) study demonstrated that the hydrogen-bond donor properties of the fourth amide bond in Leu-Enkephalin (which becomes the C-terminal amide in Leu-Enkephalin amide) are not critical for its biological activity at the δ-opioid receptor (DOR) [1]. This finding, derived from a series of analogs where amides were systematically replaced, highlights that the C-terminal amide modification in Leu-Enkephalin amide is a bioisosteric replacement that maintains activity while conferring enhanced stability, validating its use as a privileged scaffold for further optimization.

structure-activity relationship peptide modification drug design

Key Application Scenarios for Leu-Enkephalin amide in Research and Development


δ-Opioid Receptor Pharmacology and Signaling Studies

Utilize Leu-Enkephalin amide as a reference agonist for characterizing δ-opioid receptor (DOR) signaling pathways in vitro. Its defined functional potency (IC50 2.1 nM in tissue assays) and enhanced stability compared to the native peptide make it an ideal tool for consistent dose-response experiments, G-protein activation assays, and cAMP inhibition studies. Its use as a baseline comparator in SAR studies is well-established, allowing for the precise quantification of potency and efficacy shifts induced by structural modifications [6].

Peptide Stability and Drug Delivery Research

Employ Leu-Enkephalin amide as a model peptide to investigate strategies for improving the metabolic stability and delivery of peptide therapeutics. Its C-terminal amidation serves as a benchmark modification for enhancing resistance to exopeptidases, providing a quantifiable increase in half-life over the native peptide in various biological matrices . This makes it a valuable substrate for evaluating novel delivery formulations (e.g., nanoparticle encapsulation, lipidation) aimed at improving bioavailability and enabling non-invasive administration routes [6].

Conformational Analysis and Structure-Based Drug Design

Leverage the well-defined conformational profile of Leu-Enkephalin amide for structural biology and computational chemistry applications. NMR studies have characterized its 'single-bend' conformation in solution , providing a defined structural template for molecular modeling and the design of conformationally constrained peptidomimetics. This compound serves as a critical reference for understanding the bioactive conformation of DOR ligands and for validating computational models aimed at predicting ligand-receptor interactions.

In Vivo Models of Inflammatory Pain and Analgesic Development

Use Leu-Enkephalin amide as a biomarker and pathway activator in preclinical pain research. Its endogenous levels are significantly elevated in key pain-modulating brain regions during chronic inflammation (e.g., a 2.1-fold increase in the NRM in CFA-treated rats) , underscoring its role in the body's natural analgesic response. Furthermore, it serves as the parent scaffold for the development of novel delta-selective analgesics, including glycopeptide derivatives, which have demonstrated promising efficacy with reduced side effect profiles [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leu-Enkephalin amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.